6-Ethylpiperidin-2-one
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Overview
Description
6-Ethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO It is a derivative of piperidine, featuring an ethyl group at the 6th position and a ketone functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Ethylpiperidin-2-one involves the reaction of piperidine-2,6-dione with ethylmagnesium bromide in diethyl ether at low temperatures, followed by reduction with sodium cyanoborohydride in the presence of hydrochloric acid . The reaction proceeds through the formation of an intermediate, which is then purified to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Ethylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or other positions on the piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
6-Ethylpiperidin-2-one has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Piperidin-2-one: A piperidine derivative with a ketone group at the 2nd position.
6-Methylpiperidin-2-one: Similar to 6-Ethylpiperidin-2-one but with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
6-ethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMYIHLZQRVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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